molecular formula C25H19N3O4S2 B11014578 2-(3-methoxyphenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide

2-(3-methoxyphenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide

Cat. No.: B11014578
M. Wt: 489.6 g/mol
InChI Key: IOFHTVYNLNHOJK-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 2-(3-methoxyphenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the quinoline-4-carboxamide core, followed by the introduction of the 3-methoxyphenyl group and the 6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene moiety. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of scalable processes to produce the compound in larger quantities.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzothiazole moiety can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-methoxyphenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in cancer research, it may inhibit the growth of cancer cells by interfering with cell signaling pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3-methoxyphenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide stands out due to its unique combination of functional groups and potential biological activities. Similar compounds include:

    This compound analogs: These compounds have slight variations in their structure but share similar core functionalities.

    Other quinoline derivatives: Compounds with a quinoline core but different substituents, which may have different biological activities.

    Benzothiazole derivatives: Compounds with a benzothiazole core, which may also exhibit various biological activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H19N3O4S2

Molecular Weight

489.6 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C25H19N3O4S2/c1-32-16-7-5-6-15(12-16)22-14-19(18-8-3-4-9-20(18)26-22)24(29)28-25-27-21-11-10-17(34(2,30)31)13-23(21)33-25/h3-14H,1-2H3,(H,27,28,29)

InChI Key

IOFHTVYNLNHOJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)C

Origin of Product

United States

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